molecular formula C4-H2-O4 B022372 3,4-Dihydroxy-3-cyclobutene-1,2-dione CAS No. 2892-51-5

3,4-Dihydroxy-3-cyclobutene-1,2-dione

Cat. No.: B022372
CAS No.: 2892-51-5
M. Wt: 114.06 g/mol
InChI Key: PWEBUXCTKOWPCW-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, is a unique organic compound with the molecular formula C4H2O4. It is characterized by its four-membered ring structure with two hydroxyl groups and two ketone groups. This compound is widely used in bioorganic and medicinal chemistry due to its versatile chemical properties .

Mechanism of Action

Squaric acid, also known as 3,4-Dihydroxy-3-cyclobutene-1,2-dione, is a diprotic organic acid with the chemical formula C4O2(OH)2 . It has been used as a reagent for chemical synthesis, including the creation of photosensitive squaraine dyes and inhibitors of protein tyrosine phosphatases .

Target of Action

It has been used as an organocatalyst for the synthesis of biologically interesting 2,3-dihydro-1h-perimidines . It has also been used to make photosensitive squaraine dyes and inhibitors of protein tyrosine phosphatases .

Mode of Action

Squaric acid acts as a catalyst in the synthesis of 2,3-dihydro-1H-perimidines . The reaction is performed using water as a green reaction medium, and the organocatalyst can be easily recovered and reused up to four consecutive cycles without much decrease in catalytic activity .

Biochemical Pathways

Squaric acid is involved in the synthesis of 2,3-dihydro-1H-perimidines . These compounds have diverse biological and pharmacological properties, including anti-bacterial, anti-microbial, anti-cancer, and anti-inflammatory activities . They have been used as intermediates in the synthesis of symmetrical squarylium dyes to shift the absorption at NIR region .

Pharmacokinetics

Its high acidity (pka1 = 15 for the first proton and pKa2 = 34 for the second) is attributable to resonance stabilization of the anion . This suggests that it may have good bioavailability due to its ability to exist in a charged state at physiological pH.

Result of Action

The result of squaric acid’s action is the synthesis of biologically relevant 2,3-dihydro-1H-perimidines . These compounds have diverse biological and pharmacological properties, and their synthesis is facilitated by the catalytic action of squaric acid .

Action Environment

Squaric acid is a green, metal-free, and eco-friendly organocatalyst . Its reactions are performed in water, a green reaction medium . The organocatalyst can be easily recovered and reused, suggesting that it is stable and effective in this environment .

Biochemical Analysis

Biochemical Properties

Squaric acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. It is known to inhibit enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby modulating their activity. Additionally, squaric acid can replace phosphate in peptide-based ligands for SH2 domains, highlighting its versatility in biochemical applications .

Cellular Effects

Squaric acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, squaric acid derivatives have been shown to act as high-affinity ligands for excitatory amino acid receptors, which play a pivotal role in neurotransmission and synaptic plasticity . Furthermore, squaric acid’s impact on gene expression and cellular metabolism underscores its potential as a tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

At the molecular level, squaric acid exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and receptors, altering their activity and function. For example, squaric acid inhibits glyoxylase by forming a stable complex with its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, squaric acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of squaric acid can vary over time. The compound is known for its stability, which allows it to maintain its activity over extended periods. Like many biochemical agents, squaric acid can undergo degradation under certain conditions, which may affect its long-term efficacy . Studies have shown that squaric acid can be effectively used in in vitro and in vivo experiments, providing valuable insights into its temporal effects on cellular function and stability .

Dosage Effects in Animal Models

The effects of squaric acid in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, squaric acid may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings . Studies have demonstrated that squaric acid’s impact on animal models varies with dosage, emphasizing the need for precise control of its administration to achieve desired outcomes.

Metabolic Pathways

Squaric acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to inhibit key enzymes such as glyoxylase and pyruvate dehydrogenase underscores its role in regulating metabolic processes . Additionally, squaric acid’s interactions with other biomolecules can influence metabolic pathways, leading to changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, squaric acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms of squaric acid is essential for optimizing its use in biochemical and therapeutic applications.

Subcellular Localization

Squaric acid’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules are often compartment-specific

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione can be synthesized through various methods. One common approach involves the oxidation of cyclobutene-1,2-dione derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted squaric acid derivatives, which have applications in different fields such as dye synthesis and pharmaceuticals .

Scientific Research Applications

3,4-Dihydroxy-3-cyclobutene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Acts as an inhibitor for enzymes such as glyoxylase and transketolase.

    Medicine: Utilized in the development of pharmaceutical intermediates and contact sensitizers for treating conditions like alopecia and warts.

    Industry: Employed in the production of squarylium dyes and photoconducting squaraines

Comparison with Similar Compounds

  • 3,4-Dimethoxy-3-cyclobutene-1,2-dione
  • 3,4-Diethoxy-3-cyclobutene-1,2-dione
  • 3,4-Dibutoxy-3-cyclobutene-1,2-dione

Comparison: While these compounds share a similar cyclobutene-1,2-dione core structure, their functional groups differ, leading to variations in their chemical properties and applications. For instance, 3,4-Dimethoxy-3-cyclobutene-1,2-dione is used in different synthetic applications compared to 3,4-Dihydroxy-3-cyclobutene-1,2-dione .

Properties

IUPAC Name

3,4-dihydroxycyclobut-3-ene-1,2-dione
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InChI

InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEBUXCTKOWPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2O4
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DSSTOX Substance ID

DTXSID9049409
Record name Squaric acid
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Molecular Weight

114.06 g/mol
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Physical Description

Solid; [Merck Index] Gray crystalline solid; [Sigma-Aldrich MSDS]
Record name Squaric acid
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CAS No.

2892-51-5, 31150-56-8
Record name Squaric acid
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Record name 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-
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Record name 3,4-dihydroxy-3-cyclobutene-1,2-dione
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Synthesis routes and methods

Procedure details

Methyl squarate 0.64 grams, 5 millimoles, prepared as described in the Journal American Chemical Society, Vol. 88, pp. 1533-1536 (1966) was placed in a 100 milliliter 3-neck flask containing 0.1 milliliters of concentrated sulfuric acid, 1.23 grams, 10.2 millimoles of N,N-dimethylaniline, and 10 milliliters of dry 1-butanol (dried over 3 Angstrom molecular sieves). The above mixture was brought to reflux at an oil bath temperature of about 126° C. under a nitrogen atmosphere. After 24 hours, the mixture was cooled to room temperature, and 2 milliliters triethylanime, 30 milliliters ether/methanol (1:1) were added to the solution mixture. The precipitated product, bis(4-dimethylaminophenyl)squaraine was separated by filtration with a medium sintered glass funnel, followed by washing with an ether/methanol (1:1) solution, this washing continuing until the filtrate is light blue. After vacuum drying, there resulted 0.59 grams (37 percent), of bis(4-dimethylaminophenyl)squaraine as identified by a comparison of its properties, including melting point, and infrared (IR) spectrum with identical data generated for the squaraine obtained from the reaction of N,N-dimethylaniline and squaric acid.
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-dimethylaminophenyl)squaraine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
squaraine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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